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Compound of Interest

Compound Name: p-Azidoacetophenone

Cat. No.: B014680 Get Quote

An In-depth Overview of the Chemical Properties, Synthesis, and Applications of a Versatile

Photoaffinity and Bioorthogonal Reagent

Introduction
4-Azidoacetophenone is a versatile chemical compound that has garnered significant interest

within the scientific community, particularly in the fields of chemical biology, drug discovery, and

proteomics. Its unique combination of a photoactivatable aryl azide group and a ketone handle

makes it a powerful tool for a variety of biochemical applications. This technical guide provides

a comprehensive overview of the chemical and physical properties of 4-Azidoacetophenone,

detailed experimental protocols for its synthesis and application, and a discussion of its utility in

modern research.

Core Chemical and Physical Properties
4-Azidoacetophenone, also known as 4'-azidoacetophenone or 1-(4-azidophenyl)ethanone, is

a pale yellow to brown low-melting solid.[1] Its core properties are summarized in the table

below, providing a quick reference for researchers.
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Property Value Reference(s)

Molecular Formula C₈H₇N₃O [2][3][4]

Molecular Weight 161.16 g/mol [2][3][4]

CAS Number 20062-24-2 [1][2][4]

Melting Point 39-40 °C [1][5]

Appearance
Pale yellow to brown low-

melting solid
[1]

Solubility

Soluble in Chloroform; Slightly

soluble in Ethyl Acetate and

Methanol

[1][5]

Storage Conditions
-20°C, under inert atmosphere,

in an amber vial
[1][5]

Spectroscopic and Analytical Data
While specific, experimentally-derived spectra for 4-Azidoacetophenone are not widely

published in commercial or academic literature, the expected spectroscopic features can be

inferred from its structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons

(CH₃) of the acetyl group, likely in the range of 2.5-2.7 ppm. The aromatic protons would

appear as two doublets in the 7.0-8.0 ppm region, characteristic of a 1,4-disubstituted

benzene ring.

¹³C NMR: The carbon NMR spectrum should display a signal for the methyl carbon around

26-28 ppm and the carbonyl carbon of the ketone at approximately 196-198 ppm. The

aromatic carbons would appear in the 119-145 ppm range, with the carbon attached to the

azide group showing a characteristic shift.

Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for confirming the presence of

the key functional groups. The most prominent and diagnostic peak would be the strong, sharp
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absorption band for the azide (N₃) asymmetric stretch, typically appearing in the range of 2100-

2160 cm⁻¹. A strong carbonyl (C=O) stretching vibration for the ketone is expected around

1685 cm⁻¹.

Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak (M⁺) at

an m/z corresponding to the molecular weight of 161.16. Fragmentation patterns would likely

involve the loss of N₂ (28 Da) from the azide group, a characteristic fragmentation for aryl

azides.

Synthesis of 4-Azidoacetophenone
4-Azidoacetophenone is commonly synthesized from its precursor, 4-aminoacetophenone, via

a diazotization reaction followed by substitution with an azide salt.

Experimental Protocol: Synthesis from 4-
Aminoacetophenone
Materials:

4-Aminoacetophenone

Concentrated Hydrochloric Acid (HCl)

Sodium Nitrite (NaNO₂)

Sodium Azide (NaN₃)

Deionized Water

Ethyl Acetate

Anhydrous Sodium Sulfate (Na₂SO₄)

Ice bath

Magnetic stirrer and stir bar

Standard laboratory glassware
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Procedure:

Diazotization: Dissolve 4-aminoacetophenone in a mixture of concentrated HCl and water,

and cool the solution to 0-5 °C in an ice bath with stirring.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-

aminoacetophenone solution. Maintain the temperature below 5 °C during the addition to

ensure the stability of the resulting diazonium salt. The reaction progress can be monitored

by testing for the presence of nitrous acid with starch-iodide paper.

Azide Substitution: In a separate flask, dissolve sodium azide in water and cool the solution

in an ice bath.

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous

stirring. A precipitate of 4-azidoacetophenone should form.

Work-up and Purification: Allow the reaction to stir for an additional period at low

temperature, then allow it to warm to room temperature.

Extract the product into ethyl acetate.

Wash the organic layer with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure to obtain the crude 4-azidoacetophenone.

The crude product can be further purified by recrystallization or column chromatography.
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Diazotization

Azide Substitution Purification
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Caption: Synthesis of 4-Azidoacetophenone.

Reactivity and Applications
The utility of 4-azidoacetophenone stems from the distinct reactivity of its two primary functional

groups: the aryl azide and the ketone.

Photoaffinity Labeling
The aryl azide group serves as a photoaffinity labeling moiety. Upon irradiation with UV light

(typically around 254-300 nm), it undergoes photolysis, losing a molecule of nitrogen gas (N₂)

to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of

reactions, including insertion into C-H and N-H bonds, or addition to double bonds, allowing it

to form a covalent bond with nearby molecules, such as the amino acid residues of a protein

binding pocket. This property makes 4-azidoacetophenone an excellent tool for identifying and

mapping the binding sites of ligands on their protein targets.
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Caption: Photoaffinity Labeling Mechanism.

Bioorthogonal Chemistry (Click Chemistry)
The azide group also enables 4-azidoacetophenone to participate in bioorthogonal "click"

chemistry reactions. The most common of these is the Copper(I)-catalyzed Azide-Alkyne

Cycloaddition (CuAAC), where the azide reacts with a terminal alkyne to form a stable triazole

linkage. This reaction is highly specific and can be performed under biological conditions. By

incorporating an alkyne handle onto a biomolecule of interest and using an azide-functionalized

probe like 4-azidoacetophenone, researchers can selectively label and detect their target. The

ketone group on 4-azidoacetophenone can then be used for further derivatization or for the

attachment of reporter tags like biotin or fluorophores.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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